7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methyl-1,8-naphthyridine with a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthyridine N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted naphthyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,8-naphthyridin-2(1H)-one
- 3-Methyl-1,8-naphthyridin-2(1H)-one
- 7-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one
Uniqueness
7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity compared to other naphthyridine derivatives.
Properties
IUPAC Name |
7-chloro-3-methyl-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPITWVZGAFWHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC1=O)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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